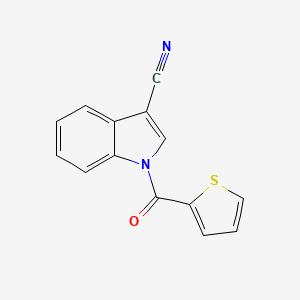

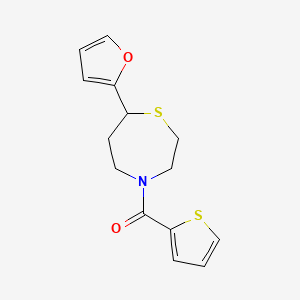

4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide”, has been a focus of recent research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular formula of “4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide” is C16H23N3O, and it has a molecular weight of 273.38.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Physical And Chemical Properties Analysis

The molecular weight of “4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide” is 273.38. Further physical and chemical properties are not explicitly mentioned in the available resources.

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Derivatives

Researchers have developed various synthesis techniques to create novel compounds with potential biological activities. For instance, Rahmouni et al. (2016) explored the synthesis of novel pyrazolopyrimidines derivatives, showcasing their application as anticancer and anti-5-lipoxygenase agents. This study highlights the diverse chemical reactions that can generate compounds with significant biological properties (Rahmouni et al., 2016).

Biological Activities and Applications

The biological activities of compounds related to "4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide" have been a focal point of research. For example, the development of specific immunoassays to detect Enrofloxacin in foods of animal origin by Tochi et al. (2016) reflects the application of similar compounds in ensuring food safety. This work emphasizes the role of such chemicals in the development of methods for monitoring and controlling the presence of pharmaceuticals in consumables (Tochi et al., 2016).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of cyclopropane derivatives have been widely studied, as seen in the work of Raghavendra et al. (2016), who synthesized cyclopropane carboxylates and tested their biological activities. This research illustrates the potential therapeutic applications of such compounds, including their use in treating infections and combating oxidative stress (Raghavendra et al., 2016).

Anticancer Potential

The anticancer potential of cyclopropane-derived compounds is another significant area of interest. Lu et al. (2021) synthesized a molecule with antiproliferative activity, demonstrating the application of cyclopropane derivatives in developing new anticancer therapies. Their findings suggest that these compounds could be instrumental in designing novel treatments for various cancers (Lu et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O/c1-2-17-16(20)19-11-10-18(14-8-9-14)12-15(19)13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGRWJJOKQHHCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1C2=CC=CC=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethoxy-4-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2429077.png)

![2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2429080.png)

![2-[(3-Methylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2429083.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptylthiophene-2-carboxamide](/img/structure/B2429085.png)

![N'-(4-methylphenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide](/img/structure/B2429086.png)

![2-chloro-N-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2429090.png)

![3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2429092.png)